N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a phenylamino group at position 5 and a benzo[d][1,3]dioxole-5-carboxamide moiety linked via a phenyl ring at position 2. The 1,3,4-thiadiazole scaffold is recognized for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[4-(5-anilino-1,3,4-thiadiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-20(15-8-11-18-19(12-15)29-13-28-18)23-17-9-6-14(7-10-17)21-25-26-22(30-21)24-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRTZQKJAWNLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(S4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction often requires heating and the presence of a dehydrating agent to facilitate ring closure.
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Amination: : The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the thiadiazole intermediate.
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Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: : The final step involves coupling the thiadiazole intermediate with benzo[d][1,3]dioxole-5-carboxylic acid. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger volumes of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it up to form simpler amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Several studies have indicated that compounds containing thiadiazole moieties exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, research has shown that derivatives of thiadiazole can induce apoptosis in cancer cells by activating specific signaling pathways. The phenylamino substitution enhances the compound's interaction with cellular targets, potentially leading to increased cytotoxicity against malignant cells .
Antimicrobial Properties
The presence of the thiadiazole ring in the compound is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways. This suggests that N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide could serve as a lead compound for developing new antimicrobial agents .
Materials Science Applications
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research indicates that polymers modified with thiadiazole derivatives exhibit improved resistance to thermal degradation and oxidative stress, making them suitable for high-performance applications .
Optoelectronic Devices
Thiadiazole-containing compounds have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound may facilitate charge transport and light emission, contributing to the development of more efficient optoelectronic devices. Studies have shown that incorporating such compounds into device architectures can lead to enhanced performance metrics compared to traditional materials .
Agricultural Chemistry Applications
Pesticide Development
The structural features of this compound suggest potential applications in pesticide development. Thiadiazole derivatives have been noted for their ability to inhibit specific enzymes or disrupt physiological processes in pests. This makes them candidates for developing novel agrochemicals aimed at controlling agricultural pests while minimizing environmental impact .
Plant Growth Regulators
Research has indicated that certain thiadiazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways or enhancing stress resistance mechanisms. This application is particularly relevant in improving crop yields under adverse conditions .
Mechanism of Action
The mechanism of action of N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds with active site residues, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Activities
Anticancer Thiadiazole Derivatives
- Compound 7b (2-(2-(4-methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chloride): Exhibited potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 µg/mL). Its hydrazono-thiazole hybrid structure enhances DNA intercalation or kinase inhibition .
- Compound 11 (synthesized from thioamide 3 and 2-chloro-3-oxo-N-phenyl butanamide): Demonstrated IC₅₀ = 1.98 ± 1.22 µg/mL against HepG-2. The α-halo carbonyl group likely contributes to alkylating DNA or proteins .
Key Structural Differences :
DHFR-Targeting Thiadiazoles
- N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide: Demonstrated strong DHFR inhibition via molecular docking, with the sulfonamide group enhancing binding to the enzyme’s active site .
- (E)-5-benzylidene-1-(5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione : The nitro groups improve electron-deficient character, favoring π-π stacking in DHFR’s hydrophobic pocket .
Comparison :
- The target compound’s benzo[d][1,3]dioxole moiety may substitute for nitro or sulfonamide groups in DHFR binding, though its electron-rich nature could alter interaction dynamics .
Acetylcholinesterase (AChE) Inhibitors
- 2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (4a): Synthesized via thiol-alkylation, this analogue showed AChE inhibition due to the trifluoromethylphenyl group’s strong electron-withdrawing effects, enhancing interactions with the catalytic site .
Key Difference :
Data Table: Comparative Pharmacological Profiles
Structure-Activity Relationships (SAR)
Thiadiazole Core : Essential for π-π interactions and planar geometry, critical for DNA/enzyme binding .
Benzo[d][1,3]dioxole Group : Enhances metabolic stability and lipophilicity, as seen in compound 4a .
Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, nitro) improve enzyme inhibition but may reduce solubility . Hydrazono/α-halo groups enhance anticancer activity via DNA alkylation .
Q & A
Q. Critical Parameters :
- Solvent choice (DMF or acetonitrile for polar intermediates) .
- Temperature control to prevent side reactions (e.g., decomposition above 100°C) .
- Purification via column chromatography or recrystallization (DMSO/water mixtures) .
How is the compound’s structural integrity confirmed post-synthesis?
Basic Research Focus
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments (e.g., benzodioxole methylenedioxy protons at δ 5.9–6.1 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 446.5) .
- HPLC : Purity assessment (>95% via reverse-phase C18 columns) .
What biological activities have been reported, and what assays validate these findings?
Q. Basic Research Focus
- Anticancer Activity : IC₅₀ values of 2–10 µM in MTT assays against breast (MCF-7) and colon (HCT-116) cancer lines, linked to apoptosis induction .
- Antimicrobial Effects : MIC of 8–16 µg/mL against S. aureus and E. coli via broth microdilution .
- Enzyme Inhibition : 70–85% inhibition of COX-2 at 10 µM, measured via fluorometric assays .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. Advanced Research Focus
- Substituent Variation : Compare nitro (), chloro (), and methoxy () groups on the phenyl ring to assess electronic effects on target binding .
- Bioisosteric Replacement : Replace the thiadiazole core with oxadiazole () to evaluate ring flexibility vs. activity .
- 3D-QSAR Modeling : Use Schrödinger Suite or MOE to predict binding affinities based on steric/electronic descriptors .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies often arise from assay variability:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times (24 vs. 48 hours) significantly alter IC₅₀ values .
- Orthogonal Validation : Confirm apoptosis via Annexin V/PI flow cytometry if MTT assays suggest cytotoxicity .
- In Vivo Correlation : Use xenograft models to validate in vitro efficacy (e.g., tumor volume reduction >50% at 20 mg/kg) .
What methodologies elucidate interactions with biological targets?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ ~10⁵ M⁻¹s⁻¹, k𝒹 ~10⁻³ s⁻¹) to purified kinases .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG = -40 kJ/mol) for enzyme-inhibitor binding .
- Cryo-EM : Resolve compound-bound structures of macromolecular targets (e.g., tubulin) at 3–4 Å resolution .
How does the compound behave under physiological conditions (pH, temperature)?
Q. Advanced Research Focus
- Stability Studies : LC-MS monitors degradation (t₁/₂ = 6–8 hours in plasma at 37°C) .
- pH-Dependent Solubility : Poor aqueous solubility (<10 µg/mL at pH 7.4) necessitates formulation with PEG-400 or cyclodextrins .
- Thermal Analysis : DSC reveals melting points (mp 210–215°C) and polymorphic transitions .
What analytical challenges arise in quantifying this compound in complex matrices?
Q. Advanced Research Focus
- Matrix Interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from biological samples .
- Hyphenated Techniques : LC-MS/MS with MRM transitions (e.g., 446.5 → 328.3) enhances specificity .
- Deuterated Standards : Quantify recovery rates (85–95%) using ¹³C-labeled analogs .
How can computational modeling guide lead optimization?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate charge distribution to identify electrophilic centers prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (RMSD < 2 Å over 100 ns) .
- ADMET Prediction : SwissADME forecasts moderate BBB permeability (BBB score = 0.45) and CYP3A4 inhibition risk .
What strategies improve selectivity and reduce off-target toxicity?
Q. Advanced Research Focus
- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinase binding .
- Prodrug Design : Introduce ester moieties (e.g., acetylated hydroxyl groups) to enhance tumor-specific activation .
- In Vivo Toxicology : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
